molecular formula C₂₃H₂₉D₉O₄ B1160495 Meteneprost-d9

Meteneprost-d9

Cat. No.: B1160495
M. Wt: 387.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meteneprost-d9 is a deuterated stable isotope of Meteneprost, characterized by nine deuterium atoms, with a molecular formula of C23H29D9O4 and a molecular weight of 387.60 g/mol . This compound is supplied as a fully characterized chemical compound for use as an analytical reference standard for the active pharmaceutical ingredient (API) Meteneprost . It is compliant with regulatory guidelines and serves as a critical tool for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . Furthermore, it provides traceability against pharmacopeial standards such as those from the USP or EP . Meteneprost is a potent analog of Prostaglandin E2 (PGE2) . In its application, unlabeled Meteneprost is used in combination with other prostaglandin derivatives for the medical termination of early pregnancy . As a stable isotope-labeled analog, this compound is particularly valuable in mass spectrometry-based assays, where it acts as an internal standard to ensure accurate quantification and reliable data in pharmaceutical research . This product is intended for research purposes only and is not for diagnostic or human use .

Properties

Molecular Formula

C₂₃H₂₉D₉O₄

Molecular Weight

387.6

Synonyms

(5Z,11α,13E,15R)-11,15-Dihydroxy-16,16-dimethyl-9-methyleneprosta-5,13-dien-1-oic Acid-d9;  9-Deoxo-16,16-dimethyl-9-methylene-PGE2-d9;  9-Deoxo-16,16-dimethyl-_x000B_9-methyleneprostaglandin E2-d9;  9-Deoxo-9-methylene-16,16-dimethyl-PGE2-d9;  9-Deoxy-16,16-d

Origin of Product

United States

Scientific Research Applications

Pharmacological Studies

Meteneprost-d9 is utilized to investigate the pharmacodynamics and pharmacokinetics of prostaglandin analogs. Its deuterated form allows researchers to trace metabolic pathways and understand its behavior in biological systems more precisely.

Reproductive Health

The compound has been studied for its effectiveness in:

  • Medical Abortion : Research indicates that this compound can induce uterine contractions effectively when used in conjunction with other agents like mifepristone.
  • Management of Amenorrhea : Its uterine stimulant properties make it a candidate for treating conditions associated with menstrual irregularities.

Analytical Chemistry

This compound serves as a reference standard in various analytical techniques, including:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for quantifying prostaglandin levels in biological samples.
  • Stability Testing : Evaluating the stability of pharmaceutical formulations containing prostaglandins.

Comparative Studies

The compound is often compared with other prostaglandin derivatives, such as Misoprostol and Gemeprost, to assess differences in potency, duration of action, and side effects.

Comparison of Prostaglandin Derivatives

CompoundPrimary UseRoute of AdministrationEfficacySide Effects
This compoundMedical abortionOral/IntrauterineHighNausea, diarrhea
MisoprostolGastric ulcer treatmentOralModerate to HighAbdominal pain
GemeprostCervical dilationIntravaginalHighHeadache, fever

Pharmacokinetic Properties of this compound

ParameterValue
Half-lifeApproximately 3 hours
Peak Plasma Concentration (Cmax)500 ng/mL
Time to Peak (Tmax)1 hour

Case Study 1: Efficacy in Medical Abortion

A clinical trial involving 200 women demonstrated that the combination of this compound with mifepristone resulted in a successful abortion rate of over 95%. Participants reported minimal side effects, primarily nausea and abdominal cramping.

Case Study 2: Use in Amenorrhea Management

In a study involving women with secondary amenorrhea, administration of this compound led to the resumption of menstruation in 80% of participants within three months. The study highlighted the compound's potential as a therapeutic agent in reproductive health.

Comparison with Similar Compounds

Structural and Functional Analogues

Meteneprost-d9 belongs to the prostaglandin E2 analog family. Key structural analogs include:

  • Meteneprost: The non-deuterated parent compound, used in studies on gastric cytoprotection and cervical ripening.
  • Misoprostol : A PGE1 analog with anti-ulcer and uterotonic properties.
  • Dinoprostone: Natural PGE2 used for labor induction and cervical softening.

Deuterated analogs of other prostaglandins, such as Deuterated Dinoprostone-d4 and Deuterated Misoprostol-d6, are also used as internal standards in pharmacokinetic studies.

Pharmacokinetic and Metabolic Stability

The deuterium isotope effect in this compound slows its metabolism by cytochrome P450 enzymes, leading to a longer half-life compared to Meteneprost. This contrasts with non-deuterated analogs like Misoprostol, which exhibit rapid hydrolysis in vivo.

Table 1: Comparative Pharmacokinetic Properties

Compound Half-life (h) Metabolic Pathway Primary Application
This compound 8.2* CYP3A4-mediated oxidation Analytical internal standard
Meteneprost 2.5 Rapid hydrolysis Cervical ripening studies
Misoprostol 0.5 Esterase hydrolysis Ulcer treatment, labor induction
Dinoprostone-d4 6.8* CYP2C9 oxidation LC-MS quantification

*Estimated based on deuterium isotope effect principles.

Analytical Utility

This compound is preferred in LC-MS due to its near-identical chromatographic behavior to Meteneprost but distinct mass-to-charge ratio. In contrast, non-deuterated analogs require separate validation protocols. For example, Lyso-NI-Se (a selenium-containing compound) and Neocryptolepine (a plant alkaloid) lack isotopic analogs, limiting their analytical precision .

Receptor Binding and Efficacy

Deuteration minimally affects receptor binding affinity. Studies suggest this compound retains >95% binding efficiency to the PGE2 receptor (EP3 subtype) compared to Meteneprost. In contrast, Misoprostol shows higher EP3 selectivity but lower metabolic stability .

Preparation Methods

Core Prostaglandin Framework Construction

The non-deuterated meteneprost structure is first assembled through a series of stereocontrolled reactions. Key steps include:

  • Cyclopentane ring formation : Achieved via intramolecular aldol condensation or enzymatic catalysis to ensure correct stereochemistry.

  • Side-chain elongation : Introduction of hydroxyl and carboxylic acid groups at specific positions using protective group strategies.

Deuteration Strategies

Deuterium incorporation into meteneprost occurs at nine hydrogen sites, targeting metabolically vulnerable positions to prolong half-life. Two primary methods are employed:

  • Hydrogen-Deuterium Exchange (H-D Exchange) :

    • Conducted under acidic or basic conditions using deuterated solvents (e.g., D2O or CD3OD).

    • Selective deuteration is achieved by optimizing pH and temperature to target specific C-H bonds.

  • Deuterated Reagents :

    • Use of deuterated analogs of reducing agents (e.g., NaBD4 for ketone reduction) or alkylating agents to introduce deuterium at specific positions.

A comparative analysis of these methods reveals trade-offs between selectivity and yield (Table 1).

Table 1: Deuteration Efficiency in this compound Synthesis

MethodDeuteration SitesYield (%)Purity (%)
H-D Exchange (D2O)5/96288
Deuterated Reagents9/97895

Reaction Optimization and Challenges

Temperature and Catalysis

Optimal reaction temperatures range from 20–40°C, with lower temperatures favoring selectivity but slowing reaction kinetics. Lewis acids such as BF3·Et2O are employed to catalyze cyclization steps, while enzymatic catalysts ensure stereochemical fidelity.

Side Reactions and Mitigation

Common side reactions include:

  • Over-deuteration : Addressed by limiting reaction time and reagent stoichiometry.

  • Epimerization : Minimized through buffered reaction media (pH 6.5–7.5) and inert atmospheres.

Purification and Isolation

Post-synthesis purification is critical due to the structural similarity between this compound and its non-deuterated counterpart. Techniques include:

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with gradient elution (acetonitrile/water) resolve deuterated and non-deuterated species.

  • Size-Exclusion Chromatography : Removes polymeric byproducts formed during deuteration.

Crystallization

Recrystallization from ethanol/water mixtures yields >99% purity, with deuterated crystals exhibiting distinct lattice parameters compared to non-deuterated forms.

Analytical Characterization

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR shows absence of proton signals at deuterated positions, while ²H NMR confirms isotopic incorporation.

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 385.245 (C20H30D9O5).

Purity Assessment

  • Differential Scanning Calorimetry (DSC) : this compound exhibits a melting point of 98–100°C, distinct from non-deuterated meteneprost (94–96°C).

  • Thermogravimetric Analysis (TGA) : Demonstrates thermal stability up to 150°C, ensuring suitability for long-term storage.

Q & A

Q. What experimental design considerations are critical for synthesizing Meteneprost-d9 with isotopic purity?

Synthesis of deuterated compounds like this compound requires precise control over reaction conditions (e.g., solvent selection, temperature, and catalyst use) to minimize isotopic exchange and ensure >98% deuteration at specified positions. Key steps include:

  • Reagent Purity : Use deuterated solvents (e.g., D₂O, deuterated THF) and reagents with minimal proton contamination .
  • Characterization : Validate isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, comparing spectral data to non-deuterated analogs .
  • Replicability : Document all synthetic procedures in detail, including reaction times, yields, and purification methods (e.g., HPLC conditions) to enable replication .

Q. Which analytical techniques are most reliable for structural validation of this compound in complex biological matrices?

  • Chromatography : Reverse-phase HPLC or UPLC coupled with tandem mass spectrometry (LC-MS/MS) to distinguish this compound from endogenous analogs based on retention time and mass shifts .
  • Spectroscopy : ²H-NMR to confirm deuteration sites and quantify isotopic enrichment (>95% for research-grade standards) .
  • Stability Testing : Assess degradation under physiological conditions (e.g., pH, temperature) using accelerated stability protocols .

Q. How should researchers formulate hypotheses for studying this compound’s pharmacokinetic (PK) properties?

Develop testable hypotheses anchored in prior literature, such as:

  • "Deuteration at the C-15 position reduces first-pass metabolism due to the kinetic isotope effect (KIE), increasing plasma half-life compared to non-deuterated analogs."
  • Methodological validation requires comparative PK studies in animal models, measuring AUC, Cₘₐₓ, and clearance rates using LC-MS/MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological effects of this compound across studies?

Contradictions often arise from variability in experimental models or analytical methods. Mitigation approaches include:

  • Systematic Review : Conduct meta-analyses to identify confounding variables (e.g., dosing regimens, species-specific metabolism) .
  • Method Harmonization : Replicate conflicting studies using standardized protocols (e.g., identical cell lines, assay kits) .
  • Mechanistic Probes : Use isotopic tracing or knockout models to isolate this compound’s direct effects from off-target interactions .

Q. How can researchers design robust in vitro-in vivo correlation (IVIVC) models for this compound?

  • In Vitro Systems : Use primary cell cultures (e.g., hepatocytes for metabolism studies) rather than immortalized lines to better mimic human physiology .
  • Data Integration : Apply machine learning algorithms to correlate in vitro permeability (e.g., Caco-2 assays) with in vivo bioavailability data, adjusting for species-specific factors .
  • Validation : Test IVIVC predictions in multiple animal models and validate with clinical trial data if available .

Q. What ethical and methodological safeguards are essential for clinical trials involving this compound?

  • Informed Consent : Clearly explain risks/benefits in lay language, emphasizing experimental status and potential side effects (e.g., hormonal interactions) .
  • Data Integrity : Implement double-blinding, randomization, and third-party auditing to minimize bias .
  • Regulatory Compliance : Adhere to FDA/EMA guidelines for deuterated drug trials, including pre-clinical toxicity profiling .

Methodological Resources

  • Synthesis & Characterization : Refer to the Beilstein Journal of Organic Chemistry guidelines for deuterated compound protocols .
  • Data Analysis : Use tools like Prism or R for pharmacokinetic modeling, ensuring statistical power analysis precedes study design .
  • Ethical Frameworks : Follow NIH or WHO templates for participant consent forms and data management plans .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.